Synthetic Yield: 2-Aminonaphthalene-1-sulfonic Acid (Tobias Acid) Delivers a 95% Yield via Bucherer Reaction
The Bucherer reaction for synthesizing 2-aminonaphthalene-1-sulfonic acid (Tobias acid) from 2-hydroxynaphthalene-1-sulfonic acid proceeds with a reported yield of 95% under optimized conditions [1]. This high yield is a critical factor for industrial procurement and process economics. While direct comparative yield data for the Bucherer synthesis of other 2-aminonaphthalene sulfonic acid isomers (e.g., 2-aminonaphthalene-6-sulfonic acid or 2-aminonaphthalene-7-sulfonic acid) under identical conditions were not located in this search, the distinct reaction pathways (Bucherer amination vs. direct sulfonation) highlight the unique synthetic accessibility of the 1-sulfonic acid derivative [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 95% yield |
| Comparator Or Baseline | Not applicable (Direct comparator data not available) |
| Quantified Difference | Not applicable |
| Conditions | Bucherer reaction: 2-hydroxynaphthalene-1-sulfonic acid with ammonia and ammonium sulfite in an autoclave at 150 °C and 1 MPa for 30 h, followed by acidification with hydrochloric acid. |
Why This Matters
The high, reproducible yield of 95% [1] makes 2-aminonaphthalene-1-sulfonic acid a cost-effective and reliable intermediate for downstream dye and pigment production.
- [1] ChemicalBook. (n.d.). 2-Aminonaphthalene-1-sulfonic acid synthesis. ChemicalBook Synthesis Route. View Source
- [2] Eudic. (n.d.). Aminonaphthalenesulfonic acids. Wiki-Gateway. View Source
